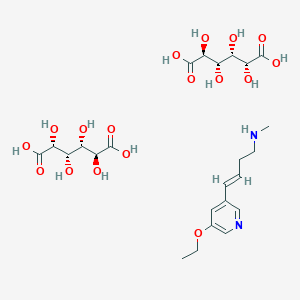
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound that combines a pyridine derivative with a sugar acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine typically involves the reaction of 5-ethoxypyridine-3-carbaldehyde with N-methylbut-3-en-1-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine intermediate, which is then reduced to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Hydroxynaphthalen-2-yl)ethanone
- Pyrazole derivatives
Uniqueness
Compared to similar compounds, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine stands out due to its unique combination of a pyridine derivative and a sugar acid. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
326924-19-0 |
|---|---|
Formule moléculaire |
C30H46N4O10 |
Poids moléculaire |
622.716 |
Nom IUPAC |
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1) |
InChI |
InChI=1S/2C12H18N2O.C6H10O8/c2*1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*4,6,8-10,13H,3,5,7H2,1-2H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*6-4+;/t;;1-,2+,3+,4- |
Clé InChI |
KAGOYHXWZFATES-JNQCINIDSA-N |
SMILES |
CNCC/C=C/C1=CC(OCC)=CN=C1.CNCC/C=C/C2=CC(OCC)=CN=C2.O[C@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TC 2559; TC2559; TC-2559 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















